molecular formula C21H24N4O6 B13550404 tert-Butyl 3-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)azetidine-1-carboxylate

tert-Butyl 3-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)azetidine-1-carboxylate

Cat. No.: B13550404
M. Wt: 428.4 g/mol
InChI Key: FJPZLGVJRUZHKR-UHFFFAOYSA-N
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Description

tert-Butyl 3-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]amino}azetidine-1-carboxylate is a complex organic compound with the molecular formula C22H26N4O6 and a molecular weight of 442.47 g/mol . This compound is known for its unique structure, which includes a tert-butyl ester, an azetidine ring, and a piperidinyl group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of tert-butyl 3-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]amino}azetidine-1-carboxylate involves several steps. One common method includes the reaction of tert-butyl 2,6-dioxopiperidin-3-ylcarbamate with a suitable azetidine derivative under controlled conditions . The reaction typically requires anhydrous solvents and inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

tert-Butyl 3-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]amino}azetidine-1-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, along with catalysts such as palladium on carbon or platinum oxide . The major products formed from these reactions depend on the specific reagents and conditions employed.

Mechanism of Action

The mechanism of action of tert-butyl 3-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]amino}azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

tert-Butyl 3-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]amino}azetidine-1-carboxylate can be compared with similar compounds such as:

The uniqueness of tert-butyl 3-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]amino}azetidine-1-carboxylate lies in its specific structural features and the diverse range of applications it supports .

Properties

Molecular Formula

C21H24N4O6

Molecular Weight

428.4 g/mol

IUPAC Name

tert-butyl 3-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]azetidine-1-carboxylate

InChI

InChI=1S/C21H24N4O6/c1-21(2,3)31-20(30)24-9-11(10-24)22-13-6-4-5-12-16(13)19(29)25(18(12)28)14-7-8-15(26)23-17(14)27/h4-6,11,14,22H,7-10H2,1-3H3,(H,23,26,27)

InChI Key

FJPZLGVJRUZHKR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)NC2=CC=CC3=C2C(=O)N(C3=O)C4CCC(=O)NC4=O

Origin of Product

United States

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